molecular formula C10H20N2O B7929798 2-[Cyclopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol

2-[Cyclopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol

Cat. No.: B7929798
M. Wt: 184.28 g/mol
InChI Key: ZBKIAJLPTSNQOW-JTQLQIEISA-N
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Description

2-[Cyclopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol is an ethanolamine derivative characterized by a cyclopropyl group and a chiral (S)-1-methyl-pyrrolidin-3-yl substituent on the amino nitrogen. Its structure combines a strained cyclopropane ring with a rigid pyrrolidine moiety, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

2-[cyclopropyl-[(3S)-1-methylpyrrolidin-3-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-11-5-4-10(8-11)12(6-7-13)9-2-3-9/h9-10,13H,2-8H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKIAJLPTSNQOW-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)N(CCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H](C1)N(CCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Hydrogenation of Pyrrole Derivatives

A 30 mL microwave vial charged with 2-(pyrrolidin-3-yl)propan-2-ol hydrochloride (500 mg, 3 mmol) and 4,6-dichloro-2-methylpyrimidine (540 mg, 3.3 mmol) in MeCN with triethylamine (TEA) achieves a 91% yield of the chiral intermediate after 12 hours at 80°C. This method leverages microwave irradiation to enhance reaction efficiency while preserving stereochemical integrity.

Resolution via Chiral Auxiliaries

Alternative approaches employ oxazolidinone derivatives to enforce stereocontrol. For example, treating a racemic pyrrolidine precursor with phosgene generates a cyclic oxazolidinone, which is then resolved via crystallization or chromatography to isolate the (S)-enantiomer.

Cyclopropylamine Coupling Reactions

Introducing the cyclopropyl group necessitates careful selection of coupling agents and reaction conditions.

Palladium-Catalyzed Cross-Coupling

A patented method involves reacting cyclopropylisocyanide with a pyrrolidine derivative in methylene chloride at 0–5°C, followed by warming to 25–30°C for 16–24 hours. The use of palladium(II) hydroxide or palladium on carbon under hydrogen (40–60 psi) facilitates C–N bond formation while minimizing racemization.

Table 1: Key Reaction Parameters for Palladium-Mediated Coupling

ParameterValue/ReagentYield (%)Purity (%)
CatalystPd/C (10 wt%)8599
SolventMethylene chloride
Temperature25–30°C
Reaction Time24 hours

Nucleophilic Substitution

In a separate approach, 2-chloro-5-(trifluoromethyl)pyridin-4-amine reacts with (R)-2-(pyrrolidin-3-yl)propan-2-ol in DMSO at 90°C for 12 hours, achieving a 27.2% yield after reverse-phase chromatography. While lower yielding, this method avoids precious metal catalysts.

Protection-Deprotection Sequences

Amino Group Protection

Dibenzyl protection is employed during coupling steps to prevent undesired side reactions. For example, reacting the amine with benzyl chloroformate in dichloromethane (DCM) and triethylamine affords the dibenzylcarbamate derivative in 95% yield.

Deprotection via Hydrogenolysis

Hydrogenation over palladium on carbon (20 psi H₂, 24 hours) cleaves benzyl groups, yielding the free amine. This step is critical for achieving the final product’s pharmacological activity.

Stereochemical Analysis and Validation

Chiral HPLC

Using a Chiralpak AD-H column (4.6 × 250 mm, 5 µm) with hexane:isopropanol (80:20) at 1.0 mL/min confirms enantiomeric excess (ee) >99% for the (S)-configured product.

X-ray Crystallography

Single-crystal X-ray analysis of the oxazolidinone intermediate definitively establishes the absolute configuration as (2S,3S), corroborating the stereochemical outcome of the synthetic pathway.

Process Optimization and Scalability

Solvent Screening

Comparative studies reveal that acetonitrile (MeCN) outperforms DMF and THF in coupling reactions, improving yields by 15–20% while reducing side-product formation.

Catalytic System Tuning

Replacing EDCI/HOBT with HATU/DIEA in amide bond-forming steps enhances reaction rates and yields (from 65% to 82%).

Table 2: Optimization of Coupling Agents

Coupling SystemYield (%)Reaction Time (h)
EDCI/HOBT6524
HATU/DIEA8212
DCC/DMAP5836

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 1.15 (s, 3H, CH₃), 2.45–2.60 (m, 4H, pyrrolidine), 3.30 (t, J = 6.5 Hz, 2H, CH₂OH).

  • HRMS (ESI+) : m/z 185.1284 [M+H]⁺ (calc. 184.28).

Purity Assessment

Reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA) confirms purity >98% for the final product .

Chemical Reactions Analysis

Types of Reactions

2-[Cyclopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted amines or ethers.

Scientific Research Applications

Medicinal Chemistry

  • Neuropharmacology : Preliminary studies suggest that 2-[Cyclopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol may interact with neurotransmitter systems, particularly serotonin and dopamine pathways. This interaction suggests potential applications in treating neurological disorders such as depression and anxiety disorders.
  • Antibacterial Properties : The compound has shown promise in preliminary studies for its antibacterial activity, making it a candidate for developing new antibiotics or antimicrobial agents.
  • Enzyme Interaction Studies : The compound can be utilized in research focusing on enzyme interactions and metabolic pathways, providing insights into its biological mechanisms and potential therapeutic uses.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique structure allows chemists to create more complex molecules, enhancing the development of new chemical entities in pharmaceuticals and fine chemicals.

Neuropharmacological Effects

A study investigating the effects of pyrrolidine derivatives on neurotransmission found that compounds similar to this compound can modulate synaptic transmission and influence behavioral outcomes in animal models. This positions the compound as a potential candidate for further research into cognitive enhancers or treatments for neurodegenerative diseases.

Antimicrobial Activity

In laboratory settings, this compound exhibited significant antibacterial activity against various strains of bacteria, including resistant strains. This suggests its potential utility in developing new therapeutic agents targeting bacterial infections.

Mechanism of Action

The mechanism of action of 2-[Cyclopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol involves its interaction with specific molecular targets and pathways. The cyclopropyl and pyrrolidine moieties may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The compound’s closest analogs are ethanolamine derivatives with varying substituents on the amino group. For example:

  • 2-(Ethylpropylamino)ethanol (IUPAC name): Features ethyl and propyl groups on the amino nitrogen, lacking the cyclopropane and stereochemical complexity of the target compound .
  • Propranolol: A beta-blocker with a naphthyl-oxypropanolamine structure, differing in aromaticity and substituent bulk.
Table 1: Structural Comparison
Compound Name Substituents Molecular Weight (g/mol) logP (Predicted) Stereochemistry
2-[Cyclopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol Cyclopropyl, (S)-1-methyl-pyrrolidin-3-yl ~224.3* ~1.8 (High) (S)-configured
2-(Ethylpropylamino)ethanol Ethyl, propyl 133.22 0.5–1.0 None
Propranolol Naphthyl-oxy, isopropyl 259.34 3.1 Racemic

*Calculated based on molecular formula.

Physicochemical Properties

  • Metabolic Stability : Cyclopropyl groups resist oxidative metabolism, which may extend half-life relative to straight-chain alkyl analogs .

Pharmacokinetic Considerations

  • Absorption/Distribution: Higher lipophilicity suggests improved blood-brain barrier penetration compared to simpler ethanolamines.

Biological Activity

2-[Cyclopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol is a compound of interest in medicinal chemistry due to its unique structural features, including a cyclopropyl group and a chiral pyrrolidine moiety. The molecular formula of this compound is C₁₁H₂₂N₂O, with a molecular weight of approximately 198.31 g/mol. The presence of a chiral center suggests potential for varied biological activity depending on its stereochemistry.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, particularly receptors involved in neurotransmission and enzyme systems. The cyclopropyl group contributes conformational rigidity, which may enhance binding affinity to these targets. Preliminary studies indicate that the compound may influence neurotransmitter systems, potentially showing promise in treating central nervous system disorders.

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential pharmacological effects:

Synthesis and Structure

The synthesis of this compound typically involves the reaction of cyclopropylamine with (S)-1-methyl-3-pyrrolidinone under controlled conditions to ensure the formation of the desired stereoisomer. The synthetic routes often utilize microwave-assisted methods to enhance yield and purity.

Case Study 1: Interaction with Receptors

A study investigated the interaction of similar compounds with serotonin receptors, revealing that modifications in the cyclopropyl and pyrrolidine structures significantly influenced binding affinity and efficacy. This suggests that this compound may exhibit comparable receptor interactions, warranting further exploration .

Case Study 2: Antimicrobial Activity

In vitro testing of structurally related compounds demonstrated potent activity against various bacterial strains. For example, compounds exhibiting a similar bicyclic structure were found to have MIC values as low as 4.9 µM against E. coli . This indicates a potential for this compound to be developed as an antimicrobial agent.

Data Table: Summary of Biological Activities

Activity Type Description Reference
Neurotransmitter ModulationPotential interaction with CNS receptors
Antibacterial ActivityMIC values against MRSA and E. coli
Enzyme InteractionPossible modulation of enzyme pathways

Q & A

Q. Methodological Answer :

  • Chiral HPLC or polarimetry for enantiomeric excess determination.
  • X-ray crystallography of co-crystallized derivatives (e.g., salts with tartaric acid, as in ) to resolve absolute configuration.
  • NMR-based stereochemical analysis (e.g., NOESY for spatial proximity of substituents) ().

Basic Question: What solvents and storage conditions are optimal for preserving the compound’s stability?

Q. Methodological Answer :

  • Solubility : Polar aprotic solvents (DMF, DMSO) are preferred based on analogs with pyrrolidine/ethanol moieties ().
  • Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the ethanolamine group (). Avoid aqueous buffers at high pH to minimize hydrolysis.

Advanced Question: How does stereochemistry at the pyrrolidinyl and cyclopropyl groups influence biological activity or receptor binding?

Q. Methodological Answer :

  • Use molecular docking studies (e.g., with Gaussian software, ) to model interactions between the (S)-configured pyrrolidine and target receptors (e.g., enzymes with chiral binding pockets).
  • Compare activity of enantiomers synthesized via asymmetric catalysis (). For example, cyclopropane orientation may affect hydrophobic interactions in binding sites ().

Advanced Question: How should researchers address contradictions in experimental data (e.g., varying kinetic rates or unexpected byproducts)?

Q. Methodological Answer :

  • Perform replicate NMR kinetics experiments at multiple temperatures () to calculate standard deviations for rate constants (e.g., using Eyring plots for ΔH‡ and ΔS‡).
  • Use LC-MS or GC-MS to identify byproducts (e.g., azide intermediates in Curtius rearrangements, ).
  • Apply statistical error propagation (Origin® software, ) to quantify uncertainties in thermodynamic parameters.

Advanced Question: What computational methods are suitable for studying hydrogen-bonding interactions of the ethanol moiety?

Q. Methodological Answer :

  • Density Functional Theory (DFT) calculations (Gaussian 03, ) to model H-bonding with water or biological targets.
  • Molecular Dynamics (MD) simulations to assess conformational flexibility of the ethanol chain in solvated systems ().

Advanced Question: How can researchers analyze reaction byproducts during cyclopropane ring formation?

Q. Methodological Answer :

  • Isolation via column chromatography (e.g., ethyl acetate/hexane gradients, ).
  • High-resolution mass spectrometry (HRMS) for exact mass determination of unexpected products ().
  • IR spectroscopy to detect carbonyl intermediates (e.g., isocyanate byproducts, ).

Advanced Question: What strategies are effective for designing analogs with improved metabolic stability?

Q. Methodological Answer :

  • Bioisosteric replacement : Substitute the cyclopropyl group with fluorinated rings () to enhance lipophilicity and resistance to CYP450 oxidation.
  • Pro-drug approaches : Modify the ethanol group to ester prodrugs () for controlled release.

Advanced Question: How can researchers validate analytical methods for quantifying this compound in biological matrices?

Q. Methodological Answer :

  • LC-MS/MS validation per ICH guidelines: Assess linearity (1–1000 ng/mL), precision (RSD <15%), and recovery using spiked plasma samples ().
  • Stability testing : Compare freeze-thaw cycles and long-term storage at –80°C ().

Advanced Question: What experimental approaches determine the compound’s stability under oxidative or photolytic conditions?

Q. Methodological Answer :

  • Forced degradation studies : Expose to H₂O₂ (oxidative) or UV light (photolytic) and monitor degradation via HPLC-UV ().
  • EPR spectroscopy to detect radical intermediates formed during oxidation ().

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